REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N+:4]([O-:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Tl+3].[Br:23]Br>C(O)(=O)C>[Br:23][C:7]1[C:6]([CH3:8])=[CH:5][N+:4]([O-:9])=[CH:3][C:2]=1[CH3:1] |f:1.2.3.4|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=[N+](C=C(C1)C)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Tl+3]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water and ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=[N+](C=C1C)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |